molecular formula C16H10BrClN2OS B2604425 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide CAS No. 301236-44-2

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide

Cat. No.: B2604425
CAS No.: 301236-44-2
M. Wt: 393.68
InChI Key: MCBOXODBRBAXII-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide (CAS 301236-44-2) is a synthetic organic compound featuring a benzamide core linked to a 4-(4-bromophenyl)thiazole ring. It has a molecular formula of C16H10BrClN2OS and a molecular weight of 393.69 g/mol . This chemical serves as a valuable building block and intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's core structure is based on the 1,3-thiazole nucleus, a heterocyclic scaffold that researchers have shown keen interest in due to its diverse biological activities . The presence of the bromophenyl substituent and the chlorobenzamide group provides a useful template for antitumor and antimicrobial activity . Structurally related N-(4-(4-bromophenyl)thiazol-2-yl) derivatives have demonstrated promising biological significance in scientific studies. For instance, closely related analogs have exhibited prospective antimicrobial activity against various bacterial and fungal species, as well as antiproliferative effects against human breast adenocarcinoma cancer cell lines (MCF7) . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified in compound library screenings as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. These analogs act as negative allosteric modulators, providing researchers with a potent and selective pharmacological tool for exploring ZAC's physiological functions . The molecular structure includes hydrogen bond acceptor and donor counts of 3 and 1, respectively, and a calculated XLogP3 of 5.1, indicating high lipophilicity . This reagent is intended for research applications only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBOXODBRBAXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 4-bromobenzaldehyde with thiourea to form 4-(4-bromophenyl)-1,3-thiazole. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted thiazole derivatives, while hydrolysis of the amide bond produces 3-chlorobenzoic acid and the corresponding amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer applications, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-(4-aryl-1,3-thiazol-2-yl)benzamides. Key structural analogues include:

Compound Name Thiazole Substituent Benzamide Substituent Biological Activity (Where Reported) Reference
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide 4-Bromophenyl 3-Chloro Not explicitly reported
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) Phenyl 4-Chloro Potent anti-inflammatory (carrageenan-induced edema model)
N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) 3-Chlorophenyl 3-Trifluoromethyl Potent anti-inflammatory
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 2-Phenoxy 129.23% efficacy (plant growth modulation)
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 4-Chlorophenyl 3,4,5-Trimethoxy No explicit activity data

Key Observations:

  • Substituent Position and Size: The 4-bromophenyl group in the target compound introduces greater steric bulk and lipophilicity compared to phenyl (5c) or 4-chlorophenyl (9), which may enhance membrane permeability but reduce solubility .
  • Electron-Withdrawing Effects: Bromine’s strong electron-withdrawing nature could stabilize the thiazole ring and influence binding interactions, contrasting with methyl (electron-donating) or trifluoromethyl (electron-withdrawing) groups in analogues .
  • Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., 5c, 5n) exhibit higher anti-inflammatory activity, suggesting that the target compound’s 3-chloro and 4-bromo substituents may synergize for similar effects .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Bromine’s resistance to oxidative metabolism may improve half-life relative to chlorine-containing compounds .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a synthetic compound belonging to the thiazole derivatives class. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrClN3OS. Its structure features a thiazole ring, a bromophenyl group, and a chlorobenzamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with bacterial cell membranes and cancerous cells:

  • Antimicrobial Activity : The thiazole nucleus is believed to inhibit bacterial lipid biosynthesis, disrupting cell membrane integrity. This mechanism has been observed in various studies where thiazole derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In cancer research, this compound has shown potential antiproliferative effects against various cancer cell lines. The exact mechanism may involve induction of apoptosis and inhibition of specific oncogenic pathways .

Antimicrobial Activity

A range of studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes the antimicrobial efficacy reported in various studies:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated using different cancer cell lines. The following table outlines the IC50 values observed in these studies:

Cell Line IC50 (µg/mL) Reference
MCF-7 (Breast)10.5 ± 2.0
A549 (Lung)15.0 ± 1.5
HeLa (Cervical)12.0 ± 1.8

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents on the thiazole ring significantly influences biological activity:

  • Bromine Substitution : The introduction of bromine at the para position enhances antimicrobial activity by increasing lipophilicity, which facilitates membrane penetration .
  • Chlorine Substitution : The presence of chlorine in the benzamide moiety is linked to increased antiproliferative effects against cancer cells due to its electron-withdrawing properties that stabilize reactive intermediates during metabolic processes .

Case Studies

  • Antimicrobial Study : A study conducted by researchers involved synthesizing various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics like norfloxacin .
  • Anticancer Research : In another study focusing on breast cancer cells, this compound demonstrated potent antiproliferative effects with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of 4-(4-bromophenyl)thiazol-2-amine with 3-chlorobenzoyl chloride. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts like triethylamine to enhance yields. Monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
  • Critical Parameters : Control of moisture and oxygen-sensitive intermediates is crucial. IR and 1^1H/13^{13}C NMR validate intermediate formation (e.g., thiazole ring C=N stretch at ~1600 cm1^{-1}) .

Q. How can researchers confirm the molecular structure of this compound?

  • Techniques : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles (e.g., C-Br bond ~1.89 Å, thiazole ring planarity). Complementary methods include:

  • NMR : 1^1H NMR for aromatic proton integration (e.g., 4-bromophenyl protons as doublets at δ 7.4–7.6 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (expected m/z ~407.9 for C16_{16}H10_{10}BrClN2_2OS) .

Q. What are standard protocols for evaluating its in vitro biological activity?

  • Assays : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus or E. coli). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., IC50_{50} determination). Include positive controls (e.g., ciprofloxacin for bacteria, cisplatin for cancer cells) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., high potency in one study vs. low in another) be resolved?

  • Troubleshooting :

  • Dose-Response Curves : Ensure 8–10 concentration points to calculate accurate EC50_{50}/IC50_{50}.
  • Membrane Permeability : Assess via PAMPA or Caco-2 models to rule out bioavailability issues.
  • Target Engagement : Use SPR or ITC to measure direct binding to hypothesized targets (e.g., bacterial enzymes like PPTases) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial FabH enzyme; PDB ID 1M2K). Focus on halogen bonding (Br/Cl with Arg residues) and hydrophobic contacts.
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with leave-one-out cross-validation (R2^2 >0.7) .

Q. How can researchers address challenges in crystallizing this compound for SC-XRD?

  • Crystallization Tips :

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol or DCM/hexane).
  • Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours.
  • Data Collection : Resolve disorder in the bromophenyl ring using SHELXL refinement (R-factor <0.05) .

Q. What advanced spectroscopic methods resolve ambiguities in spectral data?

  • Strategies :

  • 2D NMR : HSQC and HMBC to assign overlapping aromatic signals (e.g., distinguish thiazole C2_2-H from benzamide protons).
  • XPS : Confirm bromine oxidation state (Br 3d5/2_{5/2} peak at ~70 eV) and sulfur environment in the thiazole ring .

Q. How can regioselectivity be controlled during thiazole ring formation?

  • Synthetic Design :

  • Precursor Modification : Use Hantzsch thiazole synthesis with α-bromoketones (e.g., 4-bromophenyl ketone) to direct cyclization.
  • Microwave Assistance : Reduce side products (e.g., oxazole formation) via controlled microwave heating (100°C, 30 min) .

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